3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Brand Name:
Vulcanchem
CAS No.:
1949-44-6
VCID:
VC21219324
InChI:
InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22)
SMILES:
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I
Molecular Formula:
C13H13I3N2O4
Molecular Weight:
641.97 g/mol
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
CAS No.: 1949-44-6
Cat. No.: VC21219324
Molecular Formula: C13H13I3N2O4
Molecular Weight: 641.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949-44-6 |
|---|---|
| Molecular Formula | C13H13I3N2O4 |
| Molecular Weight | 641.97 g/mol |
| IUPAC Name | 3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
| Standard InChI | InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |
| Standard InChI Key | HXLHPWRFRAZDQW-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
| Canonical SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator